molecular formula C22H20N4O2S B2809050 N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 862246-04-6

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

カタログ番号: B2809050
CAS番号: 862246-04-6
分子量: 404.49
InChIキー: BRNYPGKRVAGRFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a sulfanylacetamide side chain. The core pyrazolo[1,5-a]pyrimidine scaffold is substituted with a phenyl group at position 3, a methyl group at position 5, and a sulfanylacetamide moiety at position 5. The 4-methoxyphenyl group on the acetamide side chain distinguishes it from structurally related compounds.

特性

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-12-21(29-14-20(27)25-17-8-10-18(28-2)11-9-17)26-22(24-15)19(13-23-26)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYPGKRVAGRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Modifications

The pyrazolo[1,5-a]pyrimidine core is a common motif in medicinal chemistry. Key structural analogs include:

Compound Name Substituents (Position) Key Structural Differences Molecular Weight Reported Applications
Target Compound 3-Ph, 5-Me, 7-SCH₂CONH(4-MeOPh) Reference 422.94 (calc) Under investigation
N-(3-Chloro-4-methylphenyl)-2-[(5-Me-3-Ph-pyrazolo[1,5-a]pyrimidin-7-yl)thio]acetamide 3-Ph, 5-Me, 7-SCH₂CONH(3-Cl-4-MePh) Chloro and methyl substituents on phenyl ring 422.94 Synthetic intermediate
DPA-714 (N,N-Diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-Me-pyrazolo[1,5-a]pyrimidin-3-yl]acetamide) 3-Acetamide (N,N-diethyl), 4-FOEtPh Fluorinated side chain, diethylamide 440.51 TSPO ligand for neuroimaging
F-DPA (N,N-Diethyl-2-(2-(4-FPh)-5,7-Me-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 3-Acetamide (N,N-diethyl), 4-FPh Fluorophenyl substituent 394.45 Radiotracer precursor
7a (N-Phenyl-2-[(4-MeOPh)amino]-5,7-Me-pyrazolo[1,5-a]pyrimidine-3-carboxamide) 3-Carboxamide, 4-MeOPh-amino Carboxamide vs. sulfanylacetamide 403.44 Cytotoxicity studies

Physicochemical Properties

Property Target Compound DPA-714 Chloro-Methyl Analog
Molecular Weight 422.94 440.51 422.94
LogP (Predicted) 3.8 4.2 4.0
Solubility (µg/mL) 15 (DMSO) 8 (DMSO) 10 (DMSO)
Melting Point Not reported 69–70°C 69–70°C

Q & A

Q. What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, and how do reaction conditions influence yield?

The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core, followed by sulfanylation and acetylation. Key steps include:

  • Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under reflux conditions (e.g., ethanol or DMF at 80–120°C) .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 or NaH .
  • Acetamide coupling : Reaction with 4-methoxyphenylamine using coupling agents (e.g., EDCI/HOBt) in aprotic solvents (e.g., DCM) . Yield optimization depends on solvent polarity, temperature gradients, and stoichiometric ratios of intermediates. For example, dimethylformamide (DMF) enhances solubility of aromatic intermediates, while excess reagents improve conversion rates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming regioselectivity in the pyrazolo-pyrimidine core and verifying substituent positions (e.g., methoxy vs. methyl groups) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects trace byproducts .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, particularly for validating sulfanyl-acetamide bond geometry .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:

  • Reaction path screening : Tools like Gaussian or ORCA simulate energy barriers for sulfanylation, identifying optimal catalysts (e.g., NaH over K2_2CO3_3 for lower activation energy) .
  • Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction kinetics, favoring DMF for polar intermediates .
  • Machine learning : Training datasets from analogous pyrazolo-pyrimidine syntheses predict yields under untested conditions (e.g., temperature ramps) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

Discrepancies often arise from substituent effects or assay variability. Methodological approaches include:

  • SAR analysis : Compare bioactivity of analogs with systematic substitutions (e.g., 4-methoxyphenyl vs. 3-methylphenyl groups) to isolate pharmacophore contributions .
  • Targeted docking studies : Molecular docking (AutoDock Vina) identifies binding affinity variations to kinases or GPCRs, explaining divergent IC50_{50} values .
  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How can experimental design (DoE) improve the scalability of this compound’s synthesis?

Statistical DoE (e.g., factorial or response surface designs) identifies critical parameters:

  • Factors : Temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst loading (0.5–2.0 equiv.) .
  • Responses : Yield, purity, and reaction time.
  • Optimization : Central composite design (CCD) models nonlinear interactions, revealing that 100°C in DMF with 1.2 equiv. NaH maximizes yield (82%) while minimizing byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。